molecular formula C9H3F3INO2 B14260572 1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)- CAS No. 389571-79-3

1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)-

Cat. No.: B14260572
CAS No.: 389571-79-3
M. Wt: 341.02 g/mol
InChI Key: ZJJBWXFYCLGVAS-UHFFFAOYSA-N
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Description

1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)- is a derivative of indole, a significant heterocyclic compound known for its diverse biological and chemical properties. This compound, with the molecular formula C9H3F3INO2 and a molecular weight of 341.03, is characterized by the presence of iodine and trifluoromethyl groups, which contribute to its unique chemical behavior .

Preparation Methods

The synthesis of 1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)- typically involves the introduction of iodine and trifluoromethyl groups into the indole-2,3-dione framework. One common method includes the reaction of indole-2,3-dione with iodine and trifluoromethylating agents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The presence of iodine and trifluoromethyl groups enhances its ability to bind to biological receptors, thereby modulating their activity. This compound can inhibit or activate various enzymes and proteins, leading to its observed biological effects .

Comparison with Similar Compounds

1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)- can be compared with other indole derivatives such as:

Properties

CAS No.

389571-79-3

Molecular Formula

C9H3F3INO2

Molecular Weight

341.02 g/mol

IUPAC Name

4-iodo-6-(trifluoromethyl)-1H-indole-2,3-dione

InChI

InChI=1S/C9H3F3INO2/c10-9(11,12)3-1-4(13)6-5(2-3)14-8(16)7(6)15/h1-2H,(H,14,15,16)

InChI Key

ZJJBWXFYCLGVAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C2=O)I)C(F)(F)F

Origin of Product

United States

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